REACTION_CXSMILES
|
[N:1]1([C:7]([C:9]2[CH:10]=[C:11]3[C:16](=[C:17]([CH:19]4[CH2:23][CH2:22][CH2:21][NH:20]4)[CH:18]=2)[O:15][C:14]([N:24]2[CH2:29][CH2:28][O:27][CH2:26][CH2:25]2)=[CH:13][C:12]3=[O:30])=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Br[C:32]1[CH:37]=[C:36]([F:38])[CH:35]=[C:34]([F:39])[CH:33]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1>O1CCOCC1.C(O[Pd]OC(=O)C)(=O)C>[F:38][C:36]1[CH:37]=[C:32]([N:20]2[CH2:21][CH2:22][CH2:23][C@@H:19]2[C:17]2[CH:18]=[C:9]([C:7]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:8])[CH:10]=[C:11]3[C:16]=2[O:15][C:14]([N:24]2[CH2:25][CH2:26][O:27][CH2:28][CH2:29]2)=[CH:13][C:12]3=[O:30])[CH:33]=[C:34]([F:39])[CH:35]=1.[F:38][C:36]1[CH:37]=[C:32]([N:20]2[CH2:21][CH2:22][CH2:23][CH:19]2[C:17]2[CH:18]=[C:9]([C:7]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:8])[CH:10]=[C:11]3[C:16]=2[O:15][C:14]([N:24]2[CH2:25][CH2:26][O:27][CH2:28][CH2:29]2)=[CH:13][C:12]3=[O:30])[CH:33]=[C:34]([F:39])[CH:35]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
296 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=O)C=1C=C2C(C=C(OC2=C(C1)C1NCCC1)N1CCOCC1)=O
|
Name
|
|
Quantity
|
173 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)F)F
|
Name
|
cesium carbonate
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
8.04 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O[Pd]OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the mixture bubbled with nitrogen for 2 minutes
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature the mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between DCM (500 mL) and water (250 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown gum
|
Type
|
CUSTOM
|
Details
|
The gum was purified by flash column chromatography on silica using gradient elution (0% methanol/DCM to 5% methanol/DCM)
|
Name
|
desired product
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)N1[C@H](CCC1)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N1CCOCC1
|
Name
|
8-(1-(3,5-difluorophenyl)pyrrolidin-2-yl)-6-(morpholine-4-carbonyl)-2-morpholino-4H-chromen-4-one
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)N1C(CCC1)C=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 282 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 149.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |